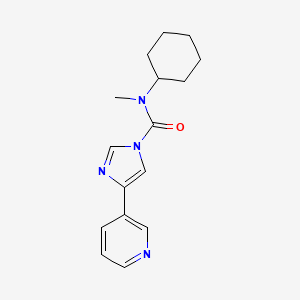

N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide

Description

BIA 10-2639 is a metabolite of the irreversible fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474. It is formed when the N-oxide of BIA 10-2474 is reduced to a pyridine . BIA 10-2639 has been studied for its biological activity and interaction with various proteins .

Properties

Molecular Formula |

C16H20N4O |

|---|---|

Molecular Weight |

284.36 g/mol |

IUPAC Name |

N-cyclohexyl-N-methyl-4-pyridin-3-ylimidazole-1-carboxamide |

InChI |

InChI=1S/C16H20N4O/c1-19(14-7-3-2-4-8-14)16(21)20-11-15(18-12-20)13-6-5-9-17-10-13/h5-6,9-12,14H,2-4,7-8H2,1H3 |

InChI Key |

DWCWWJONKWHPDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The preparation of BIA 10-2639 involves the reduction of the N-oxide group in BIA 10-2474 to form a pyridine ring This can be achieved through chemical reduction methods using appropriate reducing agents under controlled conditions

Chemical Reactions Analysis

BIA 10-2639 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: The compound itself is a reduction product of BIA 10-2474.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

BIA 10-2639 has been extensively studied in the context of its parent compound, BIA 10-2474. Its applications include:

Chemistry: Used in studies to understand the interaction of FAAH inhibitors with various proteins and enzymes.

Biology: Investigated for its effects on lipid metabolism and its interaction with lipid hydrolases.

Industry: Potential applications in the development of new pharmaceuticals targeting FAAH and related enzymes.

Mechanism of Action

BIA 10-2639 exerts its effects by inhibiting FAAH, an enzyme that degrades amidated lipids such as anandamide . This inhibition leads to increased levels of these lipids, which can affect various signaling pathways in the nervous system. BIA 10-2639 also interacts with other lipid hydrolases and drug-metabolizing enzymes, contributing to its biological activity .

Comparison with Similar Compounds

BIA 10-2639 is similar to other FAAH inhibitors such as PF-04457845 and URB597 . it is unique in its off-target effects and interaction with a broader range of enzymes . This broader interaction profile may contribute to the neurotoxicity observed in clinical trials of BIA 10-2474 .

Similar compounds include:

PF-04457845: A highly selective FAAH inhibitor with a favorable safety profile.

URB597: Another FAAH inhibitor with a different interaction profile compared to BIA 10-2639.

BIA 10-2639’s uniqueness lies in its broader enzyme interaction and the resulting biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.